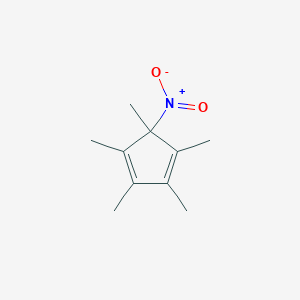
1,2,3,4,5-Pentamethyl-5-nitrocyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Pentamethyl-5-nitrocyclopenta-1,3-diene is a chemical compound with the molecular formula C10H15NO2 It is a derivative of cyclopentadiene, characterized by the presence of five methyl groups and a nitro group attached to the cyclopentadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentamethyl-5-nitrocyclopenta-1,3-diene can be synthesized through a multi-step process. One common method involves the methylation of cyclopentadiene using methylating agents such as methyl bromide under basic conditions to form 1,2,3,4,5-pentamethylcyclopentadiene. The nitro group can then be introduced through nitration reactions using reagents like nitric acid or nitrogen dioxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale methylation and nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5-Pentamethyl-5-nitrocyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted cyclopentadiene derivatives.
Applications De Recherche Scientifique
1,2,3,4,5-Pentamethyl-5-nitrocyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a ligand precursor in organometallic chemistry, particularly in the synthesis of metal complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of advanced materials and as a growth modifier in chemical vapor deposition processes
Mécanisme D'action
The mechanism of action of 1,2,3,4,5-pentamethyl-5-nitrocyclopenta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methyl groups influence the compound’s hydrophobicity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene: Lacks the nitro group, making it less reactive in redox reactions.
1,2,3,4,5-Pentamethyl-1,3-cyclopentadiene: Similar structure but without the nitro group, used in similar applications but with different reactivity profiles
Uniqueness
1,2,3,4,5-Pentamethyl-5-nitrocyclopenta-1,3-diene is unique due to the presence of both methyl and nitro groups, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
103185-21-3 |
|---|---|
Formule moléculaire |
C10H15NO2 |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
1,2,3,4,5-pentamethyl-5-nitrocyclopenta-1,3-diene |
InChI |
InChI=1S/C10H15NO2/c1-6-7(2)9(4)10(5,8(6)3)11(12)13/h1-5H3 |
Clé InChI |
MYNVUNHEYXHYFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C1C)C)(C)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















